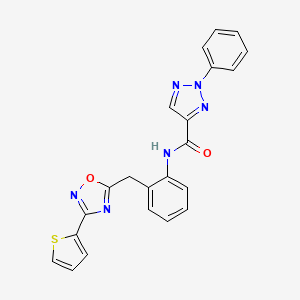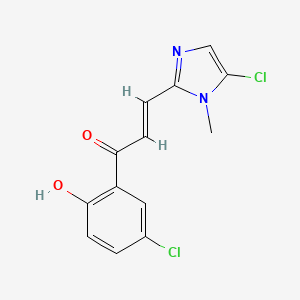![molecular formula C19H21N3O B2985672 N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide CAS No. 2094230-28-9](/img/structure/B2985672.png)
N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide, commonly known as CMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMDP is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone.
Mechanism of Action
The mechanism of action of CMDP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. CMDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It has also been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, which is a neurotransmitter involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
CMDP has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. CMDP has also been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
CMDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent pharmacological activity at low concentrations, which makes it a valuable tool for studying the mechanisms of action of various drugs and receptors. However, CMDP also has some limitations. It is a toxic compound that can cause harm if not handled properly. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of CMDP. One possible direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, depression, and epilepsy. Another direction is to study its interactions with other drugs and receptors in the body to gain a better understanding of its mechanism of action. Additionally, the development of new synthesis methods for CMDP could lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Conclusion:
In conclusion, CMDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits a wide range of pharmacological activities and has been extensively studied for its biochemical and physiological effects. CMDP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CMDP, which could lead to the discovery of new therapeutic agents and a better understanding of its mechanism of action.
Synthesis Methods
The synthesis of CMDP involves a multi-step process that includes the reaction of 3-(dimethylamino)benzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with phenylacetic acid. The final product is obtained by the reaction of the intermediate with benzoyl chloride. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
CMDP has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit a wide range of pharmacological activities including analgesic, anti-inflammatory, anticonvulsant, and antidepressant effects. CMDP has also been shown to possess potent antitumor activity against various cancer cell lines.
Properties
IUPAC Name |
N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21(2)18-10-6-7-16(15-18)11-12-19(23)22(14-13-20)17-8-4-3-5-9-17/h3-10,15H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHAEDUIWCOMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CCC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
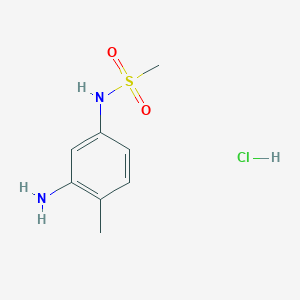

![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2985593.png)
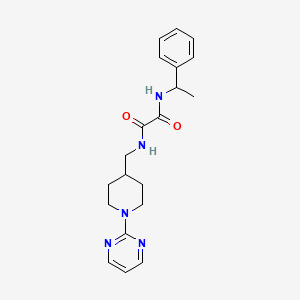
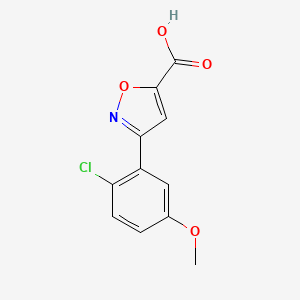
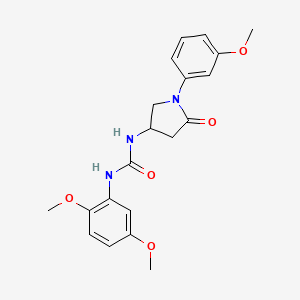
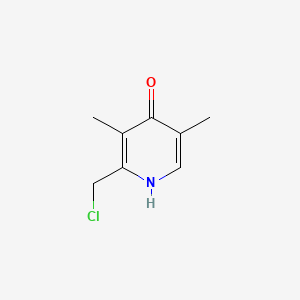
![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)
![(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2985603.png)
![2-Amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985605.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985608.png)
